molecular formula C18H22N4O2S2 B5633000 1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine

1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine

Cat. No. B5633000
M. Wt: 390.5 g/mol
InChI Key: WTJNDONXTSTQKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine" often involves complex reactions. For instance, derivatives of imidazolylalkyl benzodiazepines have been synthesized to explore their potential as farnesyltransferase inhibitors, showing significant cellular activity and antitumor efficacy (Hunt et al., 2000). Another example includes the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, aimed at developing selective COX-2 inhibitors, which involved multiple steps, including nucleophilic substitution reactions and oxidative processes (Tabatabai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject chemical often involves complex ring systems and functional groups that contribute to their biological activity. For instance, the synthesis and characterization of novel oxadiazole derivatives from benzimidazole revealed structures with potential biological activity, indicating the importance of the molecular framework in determining the compound's properties (Vishwanathan et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can vary significantly, depending on their structure. For example, sulfonic acid-functionalized imidazolium salts have been used as efficient catalysts for synthesizing benzimidazoles, demonstrating the role of functional groups in facilitating chemical reactions (Khazaei et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on the physical properties of "this compound" are not provided, research on similar compounds indicates the importance of these properties in determining their practical use.

Chemical Properties Analysis

Chemical properties, such as reactivity with other substances, pH sensitivity, and degradation pathways, are essential for understanding the behavior of these compounds in biological systems or industrial processes. The synthesis and biological activity studies of certain derivatives, for example, provide insights into the reactivity and potential applications of these compounds in medicinal chemistry (Starrett et al., 1989).

properties

IUPAC Name

1-(3-benzyl-2-ethylsulfonylimidazol-4-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-3-26(23,24)18-20-11-16(13-21(2)14-17-19-9-10-25-17)22(18)12-15-7-5-4-6-8-15/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJNDONXTSTQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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